molecular formula C11H21NOSi B2559276 1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone CAS No. 71634-52-1

1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone

Cat. No.: B2559276
CAS No.: 71634-52-1
M. Wt: 211.38
InChI Key: SYIIKHCRDAGGQD-UHFFFAOYSA-N
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Description

The compound is a derivative of azetidinone, which is a type of β-lactam, a class of compounds containing a four-membered lactam . The “t-Butyldimethylsilyl” part refers to a tert-butyldimethylsilyl group, which is often used in organic chemistry as a protective group for alcohols .


Synthesis Analysis

While specific synthesis methods for “1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone” are not available, tert-butyldimethylsilyl ethers can be synthesized using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base . The reaction proceeds via N-tert-butyldimethylsilylimidazole, a very reactive silylating agent .


Molecular Structure Analysis

The molecular structure of this compound would likely include a four-membered β-lactam ring from the azetidinone, with a vinyl group attached to one carbon. The tert-butyldimethylsilyl group would be attached to the nitrogen of the azetidinone .


Chemical Reactions Analysis

In general, tert-butyldimethylsilyl ethers are stable to aqueous base, but may be converted back to the alcohols under acidic conditions . The specific reactivity of “this compound” would depend on the exact structure and the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. In general, tert-butyldimethylsilyl ethers are stable and have good volatility, making them suitable for analysis by gas chromatography .

Scientific Research Applications

Synthesis of Fused β-Lactams

1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone is utilized in the synthesis of novel fused β-lactams, which are important in the development of new antibiotics. For instance, Pearson and Tyler (1985) demonstrated its use in creating tetrahydro-6-oxo-1H-azeto azirino pyrazine derivatives, highlighting its role in exploring new antibacterial compounds (Pearson & Tyler, 1985).

Manufacturing Intermediates for β-Lactam Antibiotics

Kumobayashi et al. (1999) developed industrial processes for synthesizing key intermediates of carbapenems and 1β-methyl carbapenems antibiotics, where this compound played a crucial role (Kumobayashi, Miura, Sayo, & Saito, 1999).

Electrochemical Oxidation in Synthesis

Mori et al. (1988) employed this compound in an electrochemical oxidation process to synthesize optically pure 4-acetoxy-2-azetidinones, crucial intermediates for the synthesis of thienamycin and other β-lactam analogs (Mori, Kagechika, Tohjima, & Shibasaki, 1988).

Protecting Group Migration Studies

In 2003, Gérard and Marchand-Brynaert explored the chemistry of 1-t-butyldimethylsilyl-4-hydroxymethyl-2-azetidinone, a related compound, focusing on the protecting group migration, which is crucial for understanding the reactivity and stability of such molecules (Gérard & Marchand‐Brynaert, 2003).

Synthesis of Carbapenems

Sharma, Stoodley, and Whiting (1987) reported the synthesis of carbapenem antibiotics using t-butyl 2-ethoxycarbonylcarbapen-1-em-3-exo-carboxylate, derived from 4-vinylazetidin-2-one, demonstrating its utility in antibiotic synthesis (Sharma, Stoodley, & Whiting, 1987).

Catalytic Synthesis of Antibiotics

Park, Alberico, and Alper (1999) investigated the use of this compound in the asymmetric hydroformylation of 4-vinyl β-lactam, which is a key process in the synthesis of 1-methylcarbapenem antibiotics (Park, Alberico, & Alper, 1999).

Mechanism of Action

The mechanism of action would depend on the specific application of “1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone”. In general, β-lactams, such as azetidinones, are known for their antibiotic activity, but the addition of the tert-butyldimethylsilyl and vinyl groups may alter this activity .

Future Directions

The future directions for research on “1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone” would depend on its potential applications. Given the known properties of azetidinones and tert-butyldimethylsilyl ethers, it could be of interest in the fields of medicinal chemistry or analytical chemistry .

Properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]-4-ethenylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NOSi/c1-7-9-8-10(13)12(9)14(5,6)11(2,3)4/h7,9H,1,8H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIIKHCRDAGGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C(CC1=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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